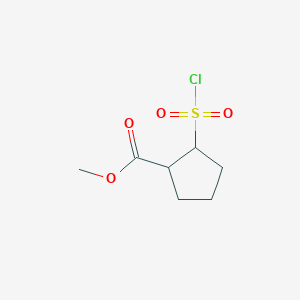
2-氨基-5-氯异烟腈
描述
“2-Amino-5-chloroisonicotinonitrile” is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-chloroisonicotinonitrile” consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) .
Physical And Chemical Properties Analysis
“2-Amino-5-chloroisonicotinonitrile” is a solid compound with a molecular weight of 153.57 . Its InChI code is 1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) .
科学研究应用
Medicinal Chemistry: Drug Synthesis
2-Amino-5-chloroisonicotinonitrile: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chlorine and amino groups into molecules, which can be pivotal in the development of new drugs with enhanced efficacy and selectivity. The compound’s ability to participate in multiple chemical reactions makes it a versatile building block for creating a wide range of therapeutic agents .
Material Science: Polymer Research
In material science, this compound finds application in the synthesis of novel polymers. The presence of an amino group can facilitate the formation of polymeric chains through reactions such as polycondensation. These polymers could have potential uses in creating advanced materials with specific mechanical and chemical properties for industrial applications.
Biochemistry: Enzyme Inhibition Studies
The chloroisonicotinonitrile moiety can act as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it can modulate their activity, which is crucial in understanding disease mechanisms and developing enzyme-targeted therapies. Researchers can use this compound to study the inhibition patterns and design more effective inhibitors .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and properties, 2-Amino-5-chloroisonicotinonitrile can serve as a standard in chromatographic analysis. It helps in calibrating instruments and ensuring the accuracy of analytical methods used in chemical and pharmaceutical industries .
Agricultural Chemistry: Pesticide Development
This compound’s chemical framework is useful in the development of new pesticides. Its ability to interact with biological systems can be harnessed to create compounds that are toxic to pests but safe for crops and the environment. It is particularly relevant in the design of selective herbicides and insecticides .
Catalysis: Ligand Synthesis
In catalysis, 2-Amino-5-chloroisonicotinonitrile can be used to synthesize ligands for transition metal catalysts. These ligands can enhance the efficiency and selectivity of catalytic reactions, which is essential for industrial processes such as the synthesis of fine chemicals and pharmaceuticals .
安全和危害
The safety information for “2-Amino-5-chloroisonicotinonitrile” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
作用机制
Target of Action
Similar compounds such as aminoglycosides are known to bind to the bacterial ribosome .
Mode of Action
It is known that aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Biochemical Pathways
It is known that aminoglycosides, which are structurally similar, affect protein synthesis pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that aminoglycosides, which are structurally similar, lead to inhibition of protein synthesis .
属性
IUPAC Name |
2-amino-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEHUBXXIPWXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloroisonicotinonitrile | |
CAS RN |
1393106-21-2 | |
| Record name | 2-amino-5-chloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)


![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)